2,5-dichloro-N-cyclohexylbenzamide
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Overview
Description
2,5-Dichloro-N-cyclohexylbenzamide is a chemical compound with the molecular formula C13H15Cl2NO and a molecular weight of 272.17 g/mol . It is characterized by the presence of two chlorine atoms attached to the benzene ring and a cyclohexyl group attached to the amide nitrogen. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-cyclohexylbenzamide typically involves the reaction of 2,5-dichlorobenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-cyclohexylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Various substituted benzamides depending on the nucleophile used.
Reduction: N-cyclohexylbenzylamine.
Oxidation: Cyclohexanone derivatives.
Scientific Research Applications
2,5-Dichloro-N-cyclohexylbenzamide is used in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzamide: Lacks the cyclohexyl group, making it less hydrophobic and potentially less bioactive.
N-Cyclohexylbenzamide: Lacks the chlorine atoms, which may reduce its reactivity in substitution reactions.
2,5-Dichloro-N-methylbenzamide: Contains a methyl group instead of a cyclohexyl group, affecting its steric and electronic properties.
Uniqueness
2,5-Dichloro-N-cyclohexylbenzamide is unique due to the presence of both chlorine atoms and a cyclohexyl group, which confer distinct chemical and physical properties. These features make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,5-dichloro-N-cyclohexylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWHZUNBXGXMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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